

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Characterization of Lactose Octaacetate

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## Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B15565669

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## Introduction

**Lactose octaacetate** is a fully acetylated derivative of lactose, a disaccharide composed of  $\beta$ -D-galactose and  $\alpha/\beta$ -D-glucose linked via a  $\beta(1 \rightarrow 4)$  glycosidic bond. The acetylation of all eight hydroxyl groups significantly alters its physical and chemical properties, making it a key intermediate in the synthesis of various biologically active compounds and a valuable model for studying carbohydrate structures. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of **lactose octaacetate**. This application note provides a detailed protocol and comprehensive  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for the characterization of the  $\alpha$  and  $\beta$  anomers of **lactose octaacetate**.

## Data Presentation

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **lactose octaacetate** were acquired in deuterated chloroform ( $\text{CDCl}_3$ ). The presence of two anomeric forms,  $\alpha$  and  $\beta$ , at the glucose unit results in two distinct sets of signals. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: <sup>1</sup>H NMR Chemical Shift Assignments and Coupling Constants for **Lactose Octaacetate** Anomers in CDCl<sub>3</sub>.<sup>[1]</sup>

| Proton               | α-Anomer  | β-Anomer     |
|----------------------|-----------|--------------|
| Glucosyl Unit (I)    | δ (ppm)   | Multiplicity |
| H-1'                 | 6.25      | d            |
| H-2'                 | 5.00      | dd           |
| H-3'                 | 5.45      | dd           |
| H-4'                 | 3.61      | dd           |
| H-5'                 | 3.99      | m            |
| H-6a'                | 4.20-4.12 | m            |
| H-6b'                | 4.20-4.12 | m            |
| Galactosyl Unit (II) | δ (ppm)   | Multiplicity |
| H-1''                | 4.56      | d            |
| H-2''                | 5.26      | dd           |
| H-3''                | 5.04      | dd           |
| H-4''                | 5.40      | dd           |
| H-5''                | 3.85      | m            |
| H-6a''               | 4.20-4.12 | m            |
| H-6b''               | 4.20-4.12 | m            |
| Acetyl Protons       | 2.22-1.96 | m            |

Table 2: <sup>13</sup>C NMR Chemical Shift Assignments for **Lactose Octaacetate** Anomers in CDCl<sub>3</sub>.<sup>[1]</sup>  
<sup>[2]</sup>

| Carbon                            | $\alpha$ -Anomer $\delta$ (ppm) | $\beta$ -Anomer $\delta$ (ppm) |
|-----------------------------------|---------------------------------|--------------------------------|
| Glucosyl Unit (I)                 |                                 |                                |
| C-1'                              | 89.2                            | 91.53                          |
| C-2'                              | 70.5                            | 72.63                          |
| C-3'                              | 69.5                            | 70.96                          |
| C-4'                              | 82.1                            | 75.67                          |
| C-5'                              | 69.6                            | 73.50                          |
| C-6'                              | 62.1                            | 61.74                          |
| Galactosyl Unit (II)              |                                 |                                |
| C-1''                             | 101.9                           | 100.95                         |
| C-2''                             | 68.7                            | 69.01                          |
| C-3''                             | 70.8                            | 70.75                          |
| C-4''                             | 66.8                            | 66.60                          |
| C-5''                             | 71.5                            | 70.52                          |
| C-6''                             | 61.8                            | 60.84                          |
| Acetyl Carbons (C=O)              | 168.82-170.33                   | 168.82-170.33                  |
| Acetyl Carbons (CH <sub>3</sub> ) | 20.49-20.94                     | 20.49-20.94                    |

## Experimental Protocols

A detailed methodology for the NMR characterization of **lactose octaacetate** is provided below.

### 1. Sample Preparation

- Weigh approximately 20 mg of **lactose octaacetate** into a clean, dry NMR tube.[3]

- Add approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[3]
- Securely cap the NMR tube and vortex or sonicate the sample until the **lactose octaacetate** is completely dissolved.
- Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

## 2. NMR Data Acquisition

- Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent) is recommended for optimal signal dispersion.[3]
- <sup>1</sup>H NMR Acquisition:
  - Tune and shim the probe for the CDCl<sub>3</sub> sample.
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters:
    - Pulse Program: zg30
    - Number of Scans: 16-32
    - Relaxation Delay (d1): 1.0 s
    - Acquisition Time (aq): ~3-4 s
    - Spectral Width (sw): ~12-15 ppm
- <sup>13</sup>C NMR Acquisition:
  - Switch the probe to the <sup>13</sup>C nucleus.
  - Tune and shim the probe.
  - Acquire a one-dimensional <sup>13</sup>C NMR spectrum with proton decoupling.

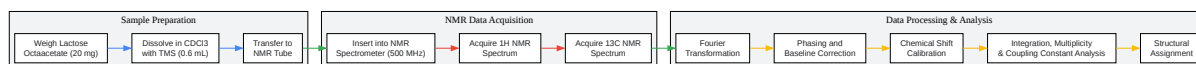
- Typical parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024 or more, depending on sample concentration
  - Relaxation Delay (d1): 2.0 s
  - Acquisition Time (aq): ~1-2 s
  - Spectral Width (sw): ~200-220 ppm

### 3. Data Processing and Analysis

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for  $^1\text{H}$  NMR and the  $\text{CDCl}_3$  solvent peak to 77.16 ppm for  $^{13}\text{C}$  NMR.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.
- Analyze the multiplicities and coupling constants (J-values) in the  $^1\text{H}$  NMR spectrum to aid in structural assignment.
- Assign the signals in both the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to the corresponding nuclei in the **lactose octaacetate** molecule based on chemical shifts, coupling patterns, and comparison with literature data.

## Visualization

The following diagram illustrates the general workflow for the NMR characterization of **lactose octaacetate**.



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## NMR Characterization Workflow

## Conclusion

This application note provides a comprehensive guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR characterization of **lactose octaacetate**. The detailed data tables and experimental protocols will be a valuable resource for researchers, scientists, and drug development professionals working with this important carbohydrate derivative. The provided workflow diagram offers a clear and concise overview of the entire process, from sample preparation to final structural assignment. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data for the accurate characterization of **lactose octaacetate**.

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## References

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